molecular formula C12H8Cl2O B1330040 4-(2,4-Dichlorophenyl)phenol CAS No. 53890-76-9

4-(2,4-Dichlorophenyl)phenol

Cat. No.: B1330040
CAS No.: 53890-76-9
M. Wt: 239.09 g/mol
InChI Key: HKUPUWFUWPODDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dichlorophenyl)phenol is a chlorinated derivative of phenol. It is a white solid that is mildly acidic with a pKa of 7.9. This compound is produced on a large scale as a precursor to various industrial chemicals and has significant applications in different fields.

Biochemical Analysis

Biochemical Properties

4-(2,4-Dichlorophenyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves both free radical and non-free radical pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2,4-Dichlorophenyl)phenol can be synthesized through the chlorination of phenol. The process involves the use of chlorine gas and phenol in the presence of a catalyst such as ferric chloride or boric acid. The reaction is typically carried out at temperatures ranging from 30°C to 70°C. The chlorination process yields a mixture of chlorinated phenols, which is then purified to obtain the target compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination of phenol. The process is optimized to achieve high yields and purity. The use of mixed catalysts, such as phenyl sulfide and ferric trichloride, helps in positioning the chlorine atoms accurately on the phenol ring, resulting in a high content of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dichlorophenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)phenol involves its interaction with cellular components. It can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The compound’s chlorinated structure allows it to interact with various molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichlorophenyl)phenol is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its applications in various fields, including its role as a precursor to important industrial chemicals, highlight its significance .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUPUWFUWPODDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968671
Record name 2',4'-Dichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53890-76-9
Record name 4-(2,4-Dichlorophenyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',4'-Dichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.